4-methyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzofuran ring, and a thiadiazole moiety
Preparation Methods
The synthesis of 4-methyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the thiadiazole moiety: This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Final assembly: The final step involves the coupling of the benzofuran and thiadiazole intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
4-methyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Scientific Research Applications
4-methyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors involved in diseases.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group and benzofuran ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-methyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but lacks the benzofuran and thiadiazole moieties.
2-methyl-3-trifluoromethylaniline: This compound also contains a trifluoromethyl group but differs in its overall structure and reactivity.
N-(4-cyano-3-trifluoromethylphenyl)methylacrylamide: This compound has a similar trifluoromethyl group but differs in its functional groups and applications.
Properties
Molecular Formula |
C20H13F3N4O3S |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-methyl-N-[2-[[3-(trifluoromethyl)phenyl]carbamoyl]-1-benzofuran-3-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C20H13F3N4O3S/c1-10-17(31-27-26-10)19(29)25-15-13-7-2-3-8-14(13)30-16(15)18(28)24-12-6-4-5-11(9-12)20(21,22)23/h2-9H,1H3,(H,24,28)(H,25,29) |
InChI Key |
IONUPUCQGXFDES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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